

A Comparative Guide to P2X3 Receptor Selectivity: Eliapixant vs. Gefapixant

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Compound of Interest

Compound Name: Eliapixant

Cat. No.: B607290

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the P2X3 receptor selectivity of two prominent antagonists: **eliapixant** and gefapixant. The information presented is curated from publicly available experimental data to assist researchers in understanding the nuanced pharmacological profiles of these compounds.

Introduction

P2X3 receptors are ATP-gated ion channels predominantly expressed on sensory neurons and are implicated in various sensory signaling pathways, including pain and cough. The development of selective P2X3 receptor antagonists is a key strategy for therapeutic intervention. However, co-expression of P2X3 subunits with P2X2 subunits can form heteromeric P2X2/3 receptors. Off-target activity at P2X2/3 receptors has been associated with taste-related side effects, making high selectivity for the homomeric P2X3 receptor a desirable attribute for therapeutic candidates. This guide focuses on the comparative selectivity of **eliapixant** and gefapixant for the P2X3 receptor over the P2X2/3 receptor.

Quantitative Analysis of Receptor Selectivity

The following table summarizes the in vitro potency and selectivity of **eliapixant** and gefapixant at human P2X3 and P2X2/3 receptors, as determined by various experimental assays.

Compound	Assay Type	Receptor	IC50 (nM)	Selectivity (P2X2/3 IC50 / P2X3 IC50)	Reference
Eliapixant	Patch Clamp	hP2X3	8 - 10	~13 - 20-fold	[1]
hP2X2/3	129 - 163	[1]			
FLIPR	hP2X3	7.94	Not directly comparable	[2]	
Gefapixant	Patch Clamp	hP2X3	153	~1.4-fold	[1][3]
hP2X2/3	220				
Other Assays	hP2X3	~30	~3.3 - 8.3-fold		
hP2X2/3	100 - 250				

Data Summary: The compiled data indicates that **eliapixant** demonstrates a higher degree of selectivity for the P2X3 receptor over the P2X2/3 receptor compared to gefapixant. **Eliapixant** exhibits an approximately 13 to 20-fold greater potency for P2X3, whereas gefapixant shows a more modest 1.4 to 8.3-fold selectivity. This difference in selectivity may have implications for the clinical side-effect profiles of these compounds, particularly concerning taste-related adverse events.

Experimental Protocols

Whole-Cell Patch Clamp Assay

This protocol outlines a typical whole-cell patch clamp experiment to determine the inhibitory concentration (IC50) of antagonists at P2X3 and P2X2/3 receptors expressed in a mammalian cell line (e.g., HEK293 or 1321N1).

1. Cell Culture and Transfection:

- HEK293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

- Cells are transiently or stably transfected with plasmids encoding human P2X3 or a combination of human P2X2 and P2X3 subunits using a suitable transfection reagent.

2. Electrophysiological Recording:

- Transfected cells are transferred to a recording chamber on the stage of an inverted microscope.
- The standard extracellular solution contains (in mM): 145 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.
- Patch pipettes are pulled from borosilicate glass and have a resistance of 3-5 MΩ when filled with an intracellular solution containing (in mM): 145 KCl, 10 NaCl, 1 MgCl₂, 10 HEPES, and 1 EGTA, with the pH adjusted to 7.2 with KOH.
- Whole-cell recordings are performed at a holding potential of -60 mV.

3. Drug Application and Data Analysis:

- The P2X3 receptor agonist, α,β -methylene ATP (α,β -meATP), is applied at a concentration that elicits a submaximal response (e.g., EC₈₀) to establish a baseline current.
- Increasing concentrations of the antagonist (**eliapixant** or gefapixant) are co-applied with the agonist.
- The peak inward current is measured in the absence and presence of the antagonist.
- The percentage inhibition of the agonist-induced current is calculated for each antagonist concentration.
- The IC₅₀ value, the concentration of the antagonist that causes 50% inhibition of the maximal response, is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Fluorescence Imaging Plate Reader (FLIPR) Calcium-Flux Assay

This protocol describes a high-throughput method to assess the antagonist activity at P2X3 and P2X2/3 receptors by measuring changes in intracellular calcium concentration.

1. Cell Preparation:

- HEK293 or 1321N1 cells stably expressing human P2X3 or P2X2/3 receptors are seeded into 96- or 384-well black-walled, clear-bottom plates and grown to confluence.

2. Dye Loading:

- The cell culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a component of a FLIPR Calcium Assay Kit) in a buffered salt solution for 1 hour at 37°C.

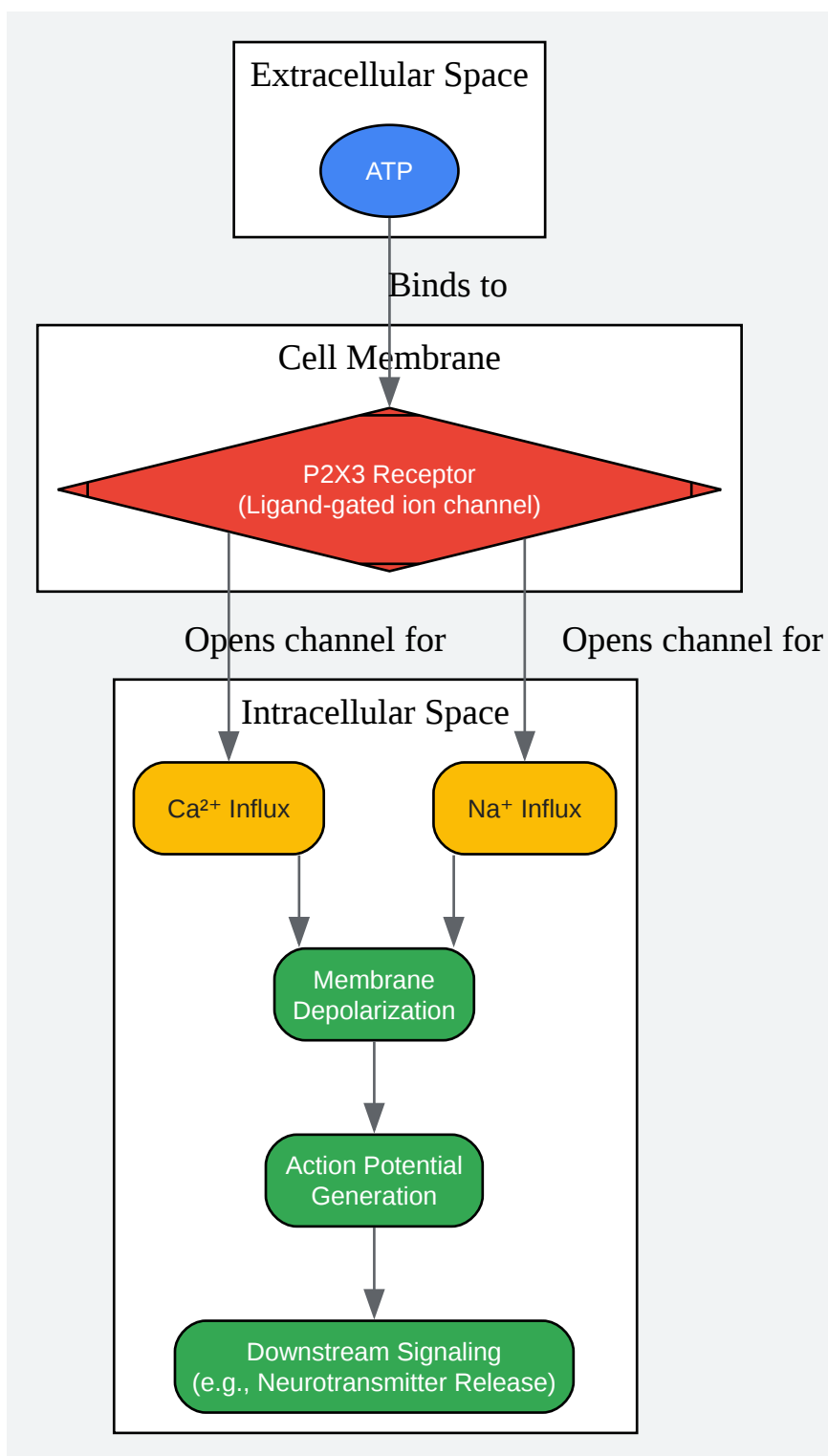
3. Assay Procedure:

- The plate is placed into a FLIPR instrument, which monitors fluorescence intensity over time.
- A baseline fluorescence reading is established.
- The antagonist at various concentrations is added to the wells, followed by the addition of an EC80 concentration of the agonist (α,β -meATP).
- The increase in fluorescence, corresponding to the influx of calcium upon receptor activation, is measured.

4. Data Analysis:

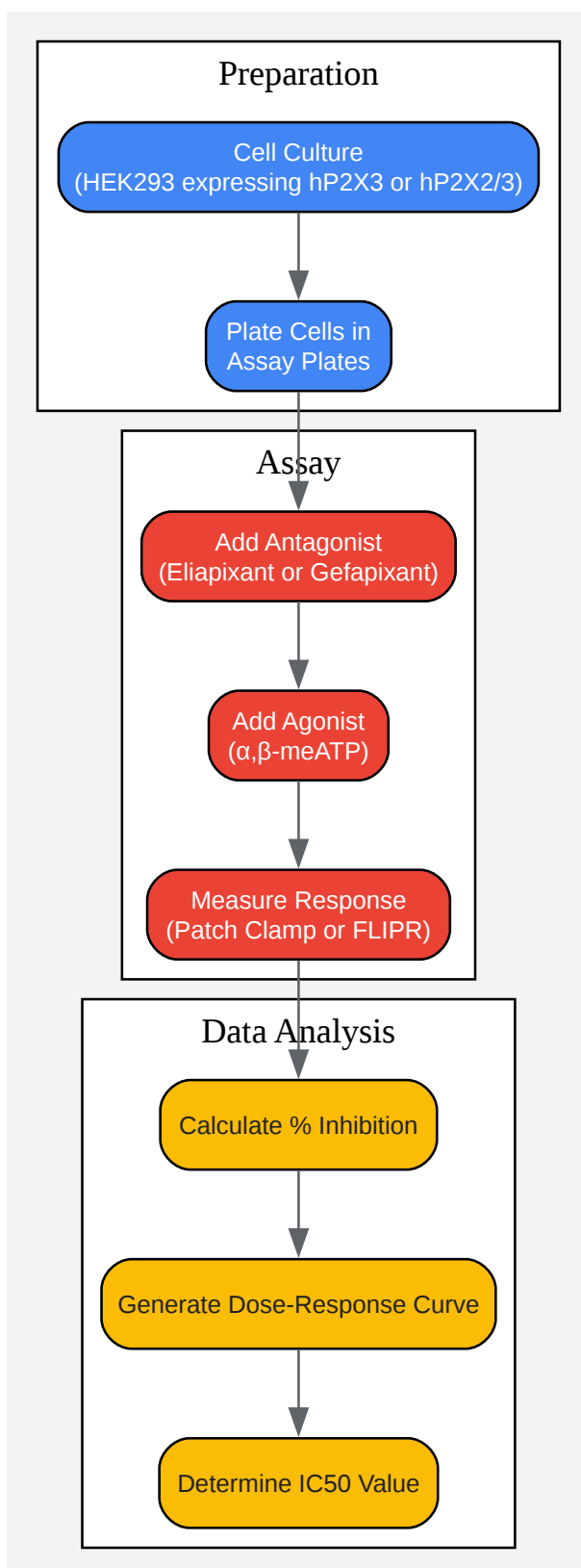
- The peak fluorescence response is determined for each well.
- The percentage inhibition of the agonist-induced calcium influx is calculated for each antagonist concentration.
- IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

Mandatory Visualizations



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Caption: P2X3 Receptor Signaling Pathway.



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Caption: Experimental Workflow for P2X3 Antagonist Screening.

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